A2AR/A2BR antagonist 1
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Overview
Description
A2AR/A2BR antagonist 1 is a dual antagonist targeting the adenosine A2A and A2B receptors. These receptors are part of the adenosine receptor family, which plays a crucial role in various physiological processes, including immune response modulation and inflammation.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of A2AR/A2BR antagonist 1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions to form the final product. The synthetic route typically starts with the preparation of a core scaffold, followed by functionalization to introduce specific substituents that enhance the compound’s binding affinity and selectivity for the A2A and A2B receptors .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes selecting cost-effective reagents, optimizing reaction conditions to maximize yield, and implementing purification techniques to ensure the final product’s purity. The process may also involve the use of advanced technologies such as continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: A2AR/A2BR antagonist 1 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify specific functional groups within the molecule.
Substitution: Substitution reactions are used to introduce or replace functional groups, enhancing the compound’s pharmacological properties
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions to achieve the desired substitutions
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique pharmacological properties. These derivatives are often evaluated for their efficacy in preclinical and clinical studies .
Scientific Research Applications
A2AR/A2BR antagonist 1 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a tool to study adenosine receptor signaling pathways and their role in various physiological processes.
Biology: It is employed in research to understand the mechanisms of immune modulation and inflammation.
Medicine: this compound is being investigated for its potential in cancer immunotherapy, where it aims to enhance the immune system’s ability to target and destroy cancer cells.
Industry: The compound is explored for its potential in developing new therapeutic agents for various diseases, including cancer and inflammatory disorders .
Mechanism of Action
A2AR/A2BR antagonist 1 exerts its effects by binding to the adenosine A2A and A2B receptors, thereby blocking the action of adenosine. Adenosine is known to suppress immune responses by increasing intracellular cyclic adenosine monophosphate levels, leading to the activation of protein kinase A and subsequent phosphorylation of cAMP response element-binding protein. By antagonizing these receptors, this compound prevents the immunosuppressive effects of adenosine, thereby enhancing the immune system’s ability to target and eliminate cancer cells .
Comparison with Similar Compounds
DZD2269: A potent and selective A2A receptor antagonist that blocks adenosine-mediated immunosuppression.
SCH58261: Another A2A receptor antagonist known for its ability to enhance immune responses in the tumor microenvironment
Uniqueness: A2AR/A2BR antagonist 1 is unique in its dual antagonistic properties, targeting both A2A and A2B receptors. This dual action provides a broader spectrum of activity compared to selective A2A receptor antagonists, making it a promising candidate for cancer immunotherapy. The ability to block both receptors enhances its efficacy in overcoming adenosine-mediated immunosuppression in the tumor microenvironment .
Properties
Molecular Formula |
C24H17N9 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
3-[[4-[2-amino-6-(3-cyano-2-methylphenyl)pyrimidin-4-yl]triazol-1-yl]methyl]-1H-indole-5-carbonitrile |
InChI |
InChI=1S/C24H17N9/c1-14-16(10-26)3-2-4-18(14)21-8-22(30-24(27)29-21)23-13-33(32-31-23)12-17-11-28-20-6-5-15(9-25)7-19(17)20/h2-8,11,13,28H,12H2,1H3,(H2,27,29,30) |
InChI Key |
VZXSLMMZUNIHCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1C2=CC(=NC(=N2)N)C3=CN(N=N3)CC4=CNC5=C4C=C(C=C5)C#N)C#N |
Origin of Product |
United States |
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